Malachite green
Overview
Description
Malachite green is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is traditionally used as a dye for materials such as silk, leather, and paper . Despite its name, the dye is not prepared from the mineral malachite; the name just comes from the similarity of color .
Synthesis Analysis
Malachite green can be prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound, a relative of triphenylmethane, is then oxidized to the cation that is MG . A typical oxidizing agent used in this process is manganese dioxide .
Molecular Structure Analysis
Malachite green refers to the chloride salt [C6H5C (C6H4N (CH3)2)2]Cl . The intense green color of the cation results from a strong absorption band at 621 nm . The molecular formula of Malachite green is C23H25ClN2 .
Chemical Reactions Analysis
Malachite green is reactive with acids, such as hydrochloric acid, producing carbon dioxide and copper chloride . It is also reactive with ammonia, forming a deep blue color . It is susceptible to oxidation, which can cause its green color to fade over time .
Scientific Research Applications
Environmental and Aquaculture Concerns
Malachite Green (MG) is a triarylmethane dye primarily used in aquaculture as a parasiticide. It's also employed in food, health, textile, and other industries. Despite its utility in controlling fungal attacks and protozoan infections in fish, concerns have been raised due to its toxic effects, including carcinogenesis, mutagenesis, chromosomal fractures, and respiratory toxicity (Srivastava, Sinha, & Roy, 2004). The dye's toxicity increases with exposure time, temperature, and concentration. Residues have been detected in various fish tissues, emphasizing the need for caution and exploration of alternative treatments.
Bioimaging and Toxicity Studies
Malachite Green's toxicological effects have been studied through bioimaging in plant and animal cells. Sandalwood-derived carbon quantum dots were used as a bioimaging tool, revealing the dye's high affinity for nuclei and cell walls, and its significant impact on the growth of Vigna radiata (mung beans) and animal cells. This study highlights the potential of using such non-cytotoxic bioimaging tools for visualizing cell and tissue changes due to MG exposure (Shukla et al., 2020).
Molecular Interactions
The complexation between MG and lysozyme was explored through molecular modeling and fluorescence approaches. The binding of MG to specific residues of lysozyme, driven by hydrophobic and π-π interactions, sheds light on the potential toxicological action of MG in the human body (Ding et al., 2012).
Alternatives and Removal Techniques
Research has been conducted on the electrochemical degradation of MG, specifically using boron-doped diamond electrodes. This study aimed at finding optimal conditions for MG degradation and highlights the importance of exploring effective removal techniques due to MG's genotoxic and carcinogenic concerns (Guenfoud, Mokhtari, & Akrout, 2014).
History and Nomenclature
Understanding MG's historical context and nomenclature provides insight into its varied applications and the evolving perception of its safety. Originally discovered in the 19th century, MG's usage has transitioned from a dye and pigment to a tool for staining biological specimens and controlling infections in fish. However, its toxicity issues have led to its illegal use in many countries (Cooksey, 2016).
Safety And Hazards
Future Directions
Recent research focuses on the use of biochar applications as an efficient removal agent for malachite green (MG) dye . Biochar has been extensively employed as an effective adsorbent material through its exceptional characteristics, such as cost-effectiveness, high porosity, large surface area, and mass production .
properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
Record name | Malachite green | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1025512 | |
Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite Green | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Malachite Green | |
Color/Form |
Green crystals with metallic luster | |
CAS RN |
569-64-2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
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Record name | Malachite green | |
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Record name | Malachite green | |
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Record name | MALACHITE GREEN | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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Record name | Malachite green | |
Source | EPA DSSTox | |
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Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
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Record name | MALACHITE GREEN | |
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Record name | MALACHITE GREEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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